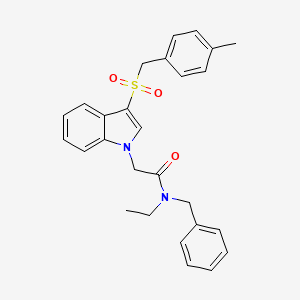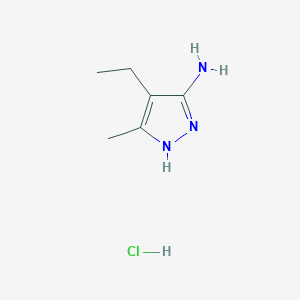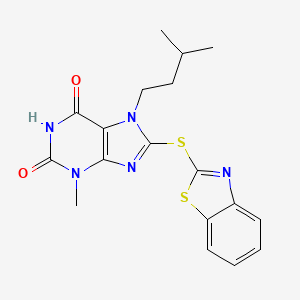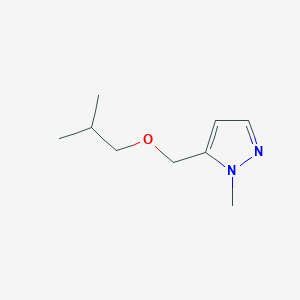![molecular formula C20H19N3OS B2513229 2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950424-97-2](/img/no-structure.png)
2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine core, which is a type of fused ring system . The molecule also contains a dimethylamino group attached to a phenyl ring, and a thione group (C=S) attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including condensation reactions .Scientific Research Applications
Catalyst-Free Synthesis
A notable study by Brahmachari and Nayek (2017) demonstrated a catalyst-free, one-pot three-component synthesis of a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This synthesis is highlighted for its mild reaction conditions, excellent yields, high atom economy, eco-friendliness, and easy product isolation, indicating its utility in creating pharmacologically interesting compounds without the need for catalysts or column chromatographic purification (Brahmachari & Nayek, 2017).
Antitubercular and Antimicrobial Activity
Kamdar et al. (2011) synthesized novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds from 2-amino-4-phenyl-4H-chromene-3-carbonitrile. These compounds were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and demonstrated pronounced antitubercular and antimicrobial activities (Kamdar et al., 2011).
Apoptosis Induction
A study by Kemnitzer et al. (2004) identified a compound related to the chromene family as a potent apoptosis inducer through a novel cell- and caspase-based high-throughput screening assay. The compound was effective in inducing nuclear fragmentation, PARP cleavage, cell cycle arrest, and apoptosis in multiple human cell lines, indicating its potential as a future anticancer agent (Kemnitzer et al., 2004).
Photochromic and Redox Properties
Huang et al. (2007) synthesized 2H-pyrano[3,2-c]chromen-5-one derivatives and investigated their photochromic and redox properties. These properties were influenced by the substitution pattern on the aromatic ring, demonstrating the potential of these compounds in developing photoresponsive materials (Huang et al., 2007).
Antimicrobial, Antioxidant, and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues from 2-chloroquinoline-3-carbadehyde and pyrimidine amine, which were evaluated for their antimicrobial, antioxidant, and antitubercular activities. These observations suggest the potential of these compounds in designing further active antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
It’s known that pyrimidine-based small molecules, which this compound is a part of, are a group of chemotherapeutic agents . These agents typically target specific enzymes or proteins involved in cell cycle progression, leading to apoptosis .
Mode of Action
It’s known that pyrimidine-based small molecules often work by inhibiting appropriate targets, thereby inducing apoptosis .
Biochemical Pathways
It’s known that pyrimidine-based small molecules can affect various biochemical pathways, leading to apoptosis .
Result of Action
It’s known that pyrimidine-based small molecules often induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione' involves the condensation of 4-(dimethylamino)benzaldehyde with 7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione in the presence of a suitable catalyst.", "Starting Materials": [ "4-(dimethylamino)benzaldehyde", "7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(dimethylamino)benzaldehyde (1.0 equiv) and 7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol to obtain the desired product." ] } | |
CAS RN |
950424-97-2 |
Product Name |
2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione |
Molecular Formula |
C20H19N3OS |
Molecular Weight |
349.45 |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H19N3OS/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25)13-5-7-15(8-6-13)23(2)3/h4-10H,11H2,1-3H3,(H,21,22,25) |
InChI Key |
YCESALLCJDLVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)N(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513146.png)

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2513150.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)

![3,6-dichloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2513156.png)
![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)
![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)
![1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2513164.png)


